molecular formula C20H12Cl2N2 B11669625 2,3-Bis(4-chlorophenyl)quinoxaline CAS No. 138476-26-3

2,3-Bis(4-chlorophenyl)quinoxaline

Cat. No.: B11669625
CAS No.: 138476-26-3
M. Wt: 351.2 g/mol
InChI Key: YRIYQYFTIPWTDM-UHFFFAOYSA-N
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Description

2,3-Bis(4-chlorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and industrial chemistry. The compound features two 4-chlorophenyl groups attached to the quinoxaline core, making it a unique and valuable molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-chlorophenyl)quinoxaline typically involves the condensation of 4-chlorobenzil with o-phenylenediamine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions. The reaction yields the desired quinoxaline derivative after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-chlorophenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Scientific Research Applications

2,3-Bis(4-chlorophenyl)quinoxaline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-chlorophenyl)quinoxaline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The pathways involved include the inhibition of key enzymes and signaling pathways essential for cell survival .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Diphenylquinoxaline: Similar structure but without the chlorine atoms.

    2,3-Bis(phenylamino)quinoxaline: Known for its antimalarial activity.

Uniqueness: 2,3-Bis(4-chlorophenyl)quinoxaline is unique due to the presence of chlorine atoms, which enhance its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2,3-Bis(4-chlorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound, characterized by two 4-chlorophenyl groups attached to a quinoxaline backbone, has garnered interest in medicinal chemistry due to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound allows it to engage in various chemical reactions typical of aromatic compounds. The synthesis often involves condensation reactions between o-phenylenediamines and α-dicarbonyl compounds under specific conditions. For example, one method utilizes 4,4'-dichlorobenzil and 3,4-diaminobenzoic acid under acidic conditions, yielding the compound in moderate to high yields (66-79%) .

Anticancer Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported that quinoxaline derivatives can induce apoptosis in tumor cells by interfering with cellular signaling pathways .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15Induction of apoptosis
Tetrazolo[1,5-a]quinoxaline derivativesVarious tumor lines<10Cell cycle disruption
DoxorubicinMCF-70.5DNA intercalation

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that the compound may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coli32 µg/mLDisruption of cell wall synthesis
Quinoxaline derivativesStaphylococcus aureus16 µg/mLInhibition of bacterial enzymes

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cell Cycle Interference : The compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : It promotes programmed cell death through the activation of intrinsic apoptotic pathways.
  • Enzyme Inhibition : The presence of chlorophenyl substituents enhances its interaction with various biological targets.

Case Studies

Recent studies have highlighted the therapeutic potential of quinoxaline derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells and found a significant reduction in cell viability at concentrations as low as 15 µM.
  • Antibacterial Efficacy : Another study assessed its antibacterial properties against E. coli and Staphylococcus aureus, reporting MIC values indicating effective inhibition at relatively low concentrations.

Properties

CAS No.

138476-26-3

Molecular Formula

C20H12Cl2N2

Molecular Weight

351.2 g/mol

IUPAC Name

2,3-bis(4-chlorophenyl)quinoxaline

InChI

InChI=1S/C20H12Cl2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H

InChI Key

YRIYQYFTIPWTDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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